

Application Note & Protocol: In Vitro Angiogenesis Assay with GLPG0187

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Compound of Interest		
Compound Name:	GLPG0187	
Cat. No.:	B1679751	Get Quote

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Abstract

This document provides a detailed protocol for an in vitro angiogenesis tube formation assay to evaluate the anti-angiogenic potential of **GLPG0187**, a potent, broad-spectrum integrin receptor antagonist.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[3] **GLPG0187** targets several RGD-integrin receptors, including $\alpha\nu\beta1$, $\alpha\nu\beta3$, $\alpha\nu\beta5$, $\alpha\nu\beta6$, $\alpha\nu\beta8$, and $\alpha5\beta1$, which are crucial for endothelial cell adhesion, migration, and differentiation—key steps in angiogenesis.[1][2][4][5] This protocol outlines the use of Human Umbilical Vein Endothelial Cells (HUVECs) in a tube formation assay on a basement membrane matrix to quantify the inhibitory effects of **GLPG0187**. Additionally, it describes the underlying signaling pathway and provides a comprehensive experimental workflow.

Introduction

Angiogenesis is a multi-step process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels from pre-existing ones.[3] This process is fundamental in both normal physiological events and in pathological conditions such as cancer. Integrins, a family of transmembrane glycoprotein receptors, play a pivotal role in mediating the cell-cell and cell-extracellular matrix (ECM) interactions that are essential for angiogenesis.[2]

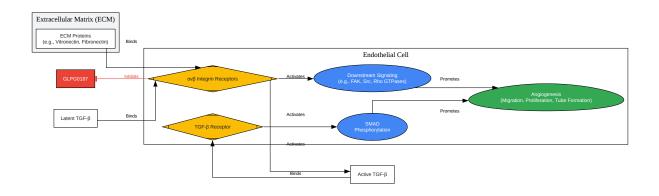


GLPG0187 is a small molecule antagonist that targets a broad range of integrin receptors with high affinity, demonstrating potent anti-angiogenic properties in preclinical models.[5][6] By blocking these receptors, GLPG0187 can inhibit endothelial cell interactions and prevent the formation of new blood vessels.[2][4] The in vitro tube formation assay is a rapid and quantitative method to assess the anti-angiogenic efficacy of compounds like GLPG0187.[7][8] This assay involves seeding endothelial cells onto a basement membrane extract (BME), where they rapidly form capillary-like structures.[7] The extent of tube formation can be quantified to determine the inhibitory effect of the test compound.

Signaling Pathway of GLPG0187 in Angiogenesis

GLPG0187 exerts its anti-angiogenic effects by competitively binding to the RGD-binding site of several integrin subtypes. This binding prevents the natural ligands, such as fibronectin and vitronectin in the extracellular matrix, from activating downstream signaling pathways that are crucial for endothelial cell migration, survival, and differentiation. A key pathway inhibited by **GLPG0187** is the TGF-β signaling pathway, which is involved in angiogenesis and tumor progression.[4][9][10]





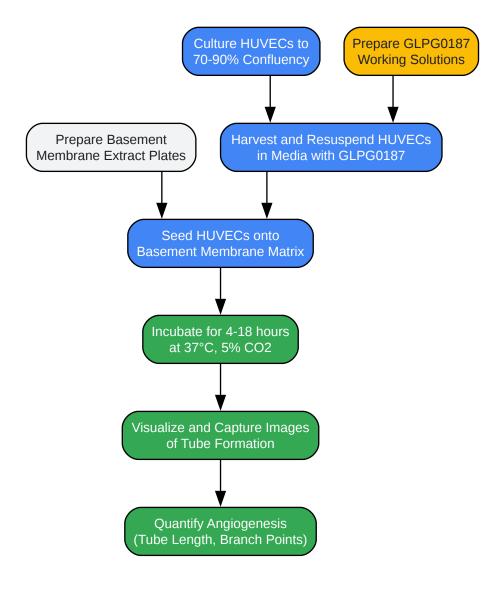
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Caption: GLPG0187 inhibits angiogenesis by blocking integrin receptors.

Experimental Workflow

The following diagram outlines the major steps of the in vitro angiogenesis assay with **GLPG0187**.





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Caption: Workflow for the in vitro tube formation assay with **GLPG0187**.

Materials and Reagents



Reagent	Supplier	Catalog Number
Human Umbilical Vein Endothelial Cells (HUVEC)	Thermo Fisher	C-003-5C
Endothelial Cell Growth Medium-2 (EGM-2)	Lonza	CC-3162
Basement Membrane Extract (BME), Reduced Growth Factor	Thermo Fisher	12760-021
GLPG0187	MedChemExpress	HY-13276
Dimethyl Sulfoxide (DMSO), Cell Culture Grade	Sigma-Aldrich	D2650
Trypsin/EDTA Solution	Thermo Fisher	R-001-100
Trypsin Neutralizer Solution	Thermo Fisher	R-002-100
Dulbecco's Phosphate- Buffered Saline (DPBS)	Thermo Fisher	14190144
Calcein AM	Thermo Fisher	C3099
96-well Microplate, Flat Bottom, Sterile	Corning	3596

Experimental Protocol Preparation of Basement Membrane Extract (BME) Coated Plates

- Thaw the BME solution overnight on ice at 4°C.[3] Keep the BME on ice at all times to prevent premature gelation.[3]
- Pre-chill a 96-well plate on ice for 20-30 minutes.
- Using pre-chilled pipette tips, add 50 μL of the thawed BME solution to each well of the 96-well plate.[3]



- Ensure the BME is evenly distributed across the bottom of each well.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes to allow the BME to solidify into a gel.

Cell Culture and Preparation

- Culture HUVECs in EGM-2 medium in a T-75 flask at 37°C in a humidified incubator with 5% CO₂.
- Passage the cells when they reach 70-90% confluency. Use cells between passages 2 and 6 for the assay.
- On the day of the assay, wash the HUVEC monolayer with DPBS.
- Harvest the cells using Trypsin/EDTA solution and neutralize with Trypsin Neutralizer Solution.[11][12]
- Centrifuge the cell suspension at 180 x g for 7 minutes.[11][12]
- Resuspend the cell pellet in EGM-2 basal medium (without growth factors) and perform a cell count.

Preparation of GLPG0187 Treatment

- Prepare a stock solution of GLPG0187 in DMSO.
- On the day of the experiment, prepare serial dilutions of **GLPG0187** in EGM-2 basal medium to achieve the desired final concentrations. The IC₅₀ values for **GLPG0187** against various integrins are in the low nanomolar range (1.2-7.7 nM), so a concentration range of 0.1 nM to 1000 nM is recommended for initial experiments.[1]
- Include a vehicle control (DMSO) at the same final concentration as in the highest **GLPG0187** treatment group (final DMSO concentration should not exceed 0.1%).[7]

Tube Formation Assay



- Resuspend the HUVEC pellet in the prepared media containing different concentrations of GLPG0187 or vehicle control to a final density of 1 x 10⁵ to 1.5 x 10⁵ cells/mL.
- Carefully add 100 μ L of the cell suspension to each BME-coated well (resulting in 1 x 10⁴ to 1.5 x 10⁴ cells per well).
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.[3] The optimal incubation time should be determined empirically, as tube formation can be observed as early as 2-4 hours and may degrade after 18 hours.[7]

Visualization and Quantification

- Tube formation can be visualized using a phase-contrast inverted microscope.
- For fluorescent imaging, HUVECs can be pre-labeled with 2 μg/mL Calcein AM for 30 minutes at 37°C before harvesting.[7][11]
- Capture images of the tube networks in each well.
- Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops/meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[7]

Data Presentation

The quantitative data from the tube formation assay should be summarized in a table for clear comparison between different treatment groups.



Treatment Group	Concentration	Total Tube Length (μm)	Number of Branch Points	Number of Meshes
Vehicle Control	0.1% DMSO	Mean ± SD	Mean ± SD	Mean ± SD
GLPG0187	0.1 nM	Mean ± SD	Mean ± SD	Mean ± SD
GLPG0187	1 nM	Mean ± SD	Mean ± SD	Mean ± SD
GLPG0187	10 nM	Mean ± SD	Mean ± SD	Mean ± SD
GLPG0187	100 nM	Mean ± SD	Mean ± SD	Mean ± SD
GLPG0187	1000 nM	Mean ± SD	Mean ± SD	Mean ± SD

Conclusion

This protocol provides a robust and reproducible method for assessing the anti-angiogenic activity of the integrin antagonist **GLPG0187** in vitro. By quantifying the inhibition of endothelial cell tube formation, researchers can effectively evaluate the therapeutic potential of this compound in diseases where angiogenesis is a key pathological feature. Further studies, such as spheroid sprouting assays, can provide additional insights into the three-dimensional aspects of angiogenesis inhibition.[13][14]

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Methodological & Application





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